1,3,8-Triazaspiro[4.5]decane-2,4-dione dihydrochloride
Description
Properties
Molecular Formula |
C7H13Cl2N3O2 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2.2ClH/c11-5-7(10-6(12)9-5)1-3-8-4-2-7;;/h8H,1-4H2,(H2,9,10,11,12);2*1H |
InChI Key |
UDIZLPDGCYLBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2.Cl.Cl |
Origin of Product |
United States |
Biological Activity
1,3,8-Triazaspiro[4.5]decane-2,4-dione dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C7H11N3O2
- Molecular Weight : 169.18 g/mol
- IUPAC Name : 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- InChI Key : HRSWSISJJJDBOQ-UHFFFAOYSA-N
The biological activity of 1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily attributed to its interaction with various biological macromolecules. The compound has been shown to modulate enzyme activity and receptor interactions, which can lead to significant biochemical changes in cellular pathways.
Therapeutic Applications
- Myelostimulating Activity : Research indicates that derivatives of this compound exhibit myelostimulating effects in models induced with cyclophosphamide. This suggests potential applications in treating conditions that involve bone marrow suppression .
- Neurological Disorders : Similar compounds within the triazaspiro family have been investigated for their anxiolytic properties and effectiveness in treating anxiety and depression syndromes .
- Antimicrobial Activity : Some studies have indicated that spiroheterocycles like this compound possess antimicrobial properties, making them candidates for further development in treating infections .
Case Study 1: Myelostimulation
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the myelostimulating properties of various derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione. The results showed a significant increase in white blood cell counts in cyclophosphamide-induced immunosuppressed mice after treatment with the compound .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on the antimicrobial activity of spiro compounds, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were tested against several bacterial strains. The findings revealed promising antibacterial effects, suggesting potential as therapeutic agents against resistant bacterial strains .
Data Table: Biological Activities of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Derivatives and Activity
- Critical Observations: Chelating Groups: A metal-chelating group (e.g., pyridine, imidazole) at the 2-position is essential for PHD2 inhibition. Thiophene and phenol derivatives (12, 13) lack chelation ability, rendering them inactive . Rigidity: Imidazolidine-2,4-dione core rigidity is crucial. Substituent Flexibility: The 8-position allows modifications (e.g., halogenated pyridines, trifluoromethyl groups) without losing potency, as seen in derivatives like 8-(3-chloro-5-(trifluoromethyl)pyridin-4-yl) (CAS 338408-74-5) .
Physicochemical Properties
| Property | 1,3,8-Triazaspiro[4.5]decane-2,4-dione Dihydrochloride | 8-Methyl Derivative (CAS 832710-65-3) | RS102221 (5-HT2C Antagonist) |
|---|---|---|---|
| Molecular Weight | 205.64 g/mol | 183.21 g/mol | 598.08 g/mol |
| Solubility | High (dihydrochloride salt) | Moderate (neutral form) | Low (DMSO required) |
| Storage Conditions | Dark, inert atmosphere, room temperature | Solid, cream powder | Dissolved in DMSO/saline |
| Key Applications | PHD2 inhibition, anemia therapy | Structural analog | Neuropsychopharmacology |
- Salt vs. Neutral Forms : The dihydrochloride form improves solubility and stability compared to neutral analogs like the 8-methyl derivative .
Pharmacological Targets and Selectivity
- PHD2 Inhibition : The parent compound (11) and imidazole derivatives (14, 15) inhibit PHD2 by coordinating Fe(II) via the 2-position chelator, stabilizing HIF-α . Crystal structures confirm interactions with Tyr-310/303 in PHD2 .
- Off-Target Effects : RS102221, a derivative with a 5-(4-trifluoromethylphenylsulfonamido)phenyl group, exhibits 5-HT2C receptor antagonism, highlighting how substituent bulkiness redirects biological activity .
Q & A
Basic Question: How can researchers optimize the synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione dihydrochloride to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction conditions. For spirocyclic compounds like this, key parameters include solvent polarity (e.g., tetrahydrofuran for stabilizing intermediates), temperature control (e.g., maintaining 0–5°C during epoxide ring-opening steps), and stoichiometric ratios of precursors such as amino alcohols and carboxylic acid derivatives . Acid hydrolysis with HCl (1–2 M concentration) is critical for dihydrochloride salt formation, but excessive acid exposure can degrade the spirocyclic core. Purification via recrystallization in ethanol/water mixtures (3:1 v/v) improves purity, while HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures reproducibility .
Basic Question: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign spirocyclic protons (e.g., δ 3.5–4.5 ppm for N–CH2 groups) and confirm carbonyl resonance (δ ~170–175 ppm for the dione). Compare with analogs like 8-oxa-2-azaspiro[4.5]decane derivatives to validate ring geometry .
- IR Spectroscopy : Detect carbonyl stretching vibrations (1650–1750 cm⁻¹) and NH/OH bands (3300–3500 cm⁻¹) to rule out hydrolysis byproducts .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns consistent with Cl⁻ counterions .
Advanced Question: How do structural modifications at specific positions of the spirocyclic core influence the compound's interaction with biological targets?
Methodological Answer:
Modifications at the 3- and 8-positions (e.g., substituting methylsulfonyl or benzyl groups) alter steric and electronic properties, impacting receptor binding. For example:
- 3-Position : Introducing a carboxylate (as in methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate) enhances hydrogen bonding with enzymes like kinases .
- 8-Position : Adding aryl groups (e.g., 4-chlorophenyl) increases lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
Docking simulations (AutoDock Vina) combined with SPR binding assays (KD measurements) can validate these effects .
Advanced Question: What strategies can resolve contradictions in bioactivity data across different in vitro models for this compound?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate genetic background effects. For example, differences in CYP450 expression may alter metabolite profiles .
- Buffer Conditions : Test bioactivity in PBS vs. HEPES buffers, as chloride ion concentration can affect dihydrochloride salt dissociation .
- Dose-Response Validation : Employ orthogonal assays (e.g., fluorescence polarization for target engagement vs. Western blot for downstream signaling) to confirm mechanism .
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine powders .
- Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/w) and dispose via hazardous waste protocols .
Advanced Question: How can molecular docking studies be integrated with experimental data to elucidate the mechanism of action of this compound?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known spirocyclic targets (e.g., serotonin receptors or σ1 receptors) using databases like PDB or ChEMBL .
- Docking Workflow :
- Prepare ligand structures (protonation states at physiological pH) using Open Babel.
- Perform flexible docking with induced-fit algorithms (Schrödinger Suite) to account for side-chain mobility.
- Validate poses with MM-GBSA binding energy calculations .
- Experimental Cross-Validation : Compare docking scores with SPR-measured KD values and functional assays (e.g., cAMP inhibition for GPCR targets) .
Advanced Question: What computational methods are suitable for predicting the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools : Use ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism (e.g., CYP3A4/2D6 liabilities). Focus on sites prone to oxidation (e.g., spirocyclic bridgehead carbons) .
- Metabolite Identification : Combine LC-MS/MS with molecular networking (GNPS platform) to detect phase I/II metabolites in hepatocyte incubations .
Basic Question: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Temperature/Humidity : Test degradation kinetics at 25°C/60% RH (ambient) vs. 4°C (refrigerated) over 12 weeks. Monitor via HPLC for dehydrochlorination or dione ring hydrolysis .
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) in quartz cuvettes; use amber glass vials if photodegradation exceeds 5% in 48 hours .
Advanced Question: What strategies enhance the enantiomeric purity of this compound during asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates (e.g., 8-oxa precursors) to achieve >95% ee .
- Crystallization-Induced Diastereomer Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts, enabling selective crystallization .
Advanced Question: How can researchers address low solubility of this compound in aqueous assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
